molecular formula C17H13ClN4O2 B15140577 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B15140577
M. Wt: 340.8 g/mol
InChI Key: YPRQRHQKCLDAGB-MNOVXSKESA-N
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Description

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazinyl group and a pyrimidine-dione moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a chlorinated pyridazine with a cyclopropyl phenyl derivative under specific conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine-dione structure.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated pyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyridazinyl derivatives.

Scientific Research Applications

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione
  • **5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione lies in its specific structural features, such as the presence of both a chlorinated pyridazinyl group and a pyrimidine-dione moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H13ClN4O2/c18-15-12(11-6-10(11)9-4-2-1-3-5-9)7-14(21-22-15)13-8-19-17(24)20-16(13)23/h1-5,7-8,10-11H,6H2,(H2,19,20,23,24)/t10-,11+/m1/s1

InChI Key

YPRQRHQKCLDAGB-MNOVXSKESA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O)C4=CC=CC=C4

Canonical SMILES

C1C(C1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O)C4=CC=CC=C4

Origin of Product

United States

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